molecular formula C14H23N5O3 B6999968 N-[2-(dimethylamino)pyrimidin-5-yl]-2-(ethoxymethyl)morpholine-4-carboxamide

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(ethoxymethyl)morpholine-4-carboxamide

Cat. No.: B6999968
M. Wt: 309.36 g/mol
InChI Key: BNXWTYHMNPHNPU-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(ethoxymethyl)morpholine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a dimethylamino group, an ethoxymethyl group attached to a morpholine ring, and a carboxamide functional group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(ethoxymethyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3/c1-4-21-10-12-9-19(5-6-22-12)14(20)17-11-7-15-13(16-8-11)18(2)3/h7-8,12H,4-6,9-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXWTYHMNPHNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CCO1)C(=O)NC2=CN=C(N=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-2-(ethoxymethyl)morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2-chloro-5-dimethylaminopyrimidine with ethoxymethylmorpholine in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of catalysts and automated systems can enhance the efficiency of the synthesis process, reducing the overall production time and cost.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(ethoxymethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine compounds.

Scientific Research Applications

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(ethoxymethyl)morpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)pyrimidin-5-yl]-2-(ethoxymethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)pyrimidin-5-yl]-2-(methoxymethyl)morpholine-4-carboxamide
  • N-[2-(dimethylamino)pyrimidin-5-yl]-2-(ethoxymethyl)piperidine-4-carboxamide
  • N-[2-(dimethylamino)pyrimidin-5-yl]-2-(ethoxymethyl)morpholine-4-sulfonamide

Uniqueness

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(ethoxymethyl)morpholine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ethoxymethyl group provides increased lipophilicity, enhancing its ability to penetrate cell membranes. Additionally, the presence of the morpholine ring contributes to its stability and reactivity, making it a versatile compound for various applications.

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